Naloxegol oxalate is a peripherally acting μ-opioid receptor antagonist developed for the treatment of opioid-induced constipation (OIC) [, ]. It is a polyethylene glycol (PEG) conjugate of naloxone, a well-known opioid antagonist []. The PEGylation of naloxone significantly reduces its ability to cross the blood-brain barrier, thereby limiting its effects to the peripheral nervous system, particularly the enteric nervous system (ENS) [, ]. This targeted action allows naloxegol oxalate to alleviate opioid-induced constipation without interfering with the analgesic effects of opioids in the central nervous system [, ].
Naloxegol oxalate is a pharmaceutical compound primarily used in the treatment of opioid-induced constipation. It is a PEGylated derivative of naloxone, designed to selectively antagonize peripheral opioid receptors while minimizing central nervous system effects. This selectivity is crucial for patients suffering from chronic non-cancer pain who require opioid therapy but experience adverse gastrointestinal effects due to opioids. The compound was developed by AstraZeneca and received FDA approval in September 2014.
Naloxegol oxalate is synthesized from naloxone, which serves as the key starting material. The synthesis involves a series of chemical reactions that modify naloxone to enhance its pharmacological properties and create the oxalate salt form, which is more stable and bioavailable.
Naloxegol oxalate is classified as a peripherally selective opioid antagonist. It falls under the category of drugs used to manage opioid-induced constipation, specifically targeting the gastrointestinal side effects associated with opioid analgesics.
The synthesis of naloxegol oxalate follows a complex, convergent pathway that emphasizes high yield and purity. The process begins with the protection of the phenolic group in naloxone hydrochloride, leading to the formation of various intermediates such as 3-O-MEM-naloxone and 3-O-MEM-naloxol. These intermediates undergo further reactions involving tert-butoxy aluminum hydride as a reagent to enhance selectivity and reduce the need for column chromatography.
Naloxegol oxalate has a complex molecular structure characterized by five chiral centers (C-5, C-6, C-9, C-13, C-14). The absolute configuration at these centers is designated as 5S, 6S, 9R, 13S, and 14S.
The synthesis of naloxegol oxalate involves several key chemical reactions:
The use of specific reaction conditions such as temperature control and pH adjustments during the alkylation and salt formation processes ensures high yields and minimizes impurities.
Naloxegol oxalate functions primarily as an antagonist at peripheral opioid receptors located in the gastrointestinal tract. By blocking these receptors, it alleviates constipation without affecting central nervous system opioid receptors significantly.
Naloxegol oxalate is primarily used in clinical settings for managing opioid-induced constipation in patients undergoing opioid therapy for chronic pain management. Its design allows it to effectively counteract one of the most common side effects of opioid use while maintaining analgesic efficacy.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3